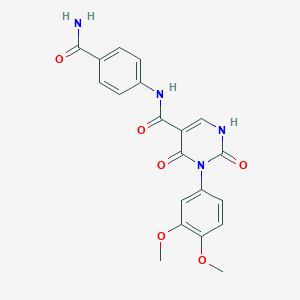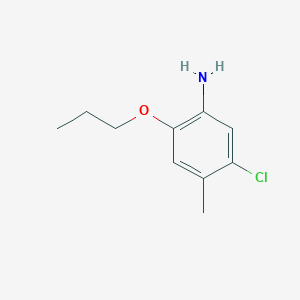![molecular formula C19H21N5O4 B2536036 Acétate de méthyle 2-[6-(3,5-diméthylphényl)-4-méthyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl] CAS No. 872843-31-7](/img/structure/B2536036.png)
Acétate de méthyle 2-[6-(3,5-diméthylphényl)-4-méthyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- L'acétate de méthyle 2-[6-(3,5-diméthylphényl)-4-méthyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl] a montré un potentiel prometteur en tant qu'agent anticancéreux. Les chercheurs ont étudié ses effets sur les lignées de cellules cancéreuses, explorant des mécanismes tels que l'induction de l'apoptose, l'arrêt du cycle cellulaire et l'inhibition de la croissance tumorale. Des études supplémentaires sont nécessaires pour élucider son potentiel complet en thérapie anticancéreuse .
- Le composé présente une activité antimicrobienne contre les bactéries, les champignons et d'autres agents pathogènes. Les recherches se sont concentrées sur son efficacité dans le traitement des infections et son potentiel en tant qu'agent antimicrobien novateur. Comprendre son mode d'action et optimiser sa structure pourrait conduire à de nouvelles options thérapeutiques .
- Les chercheurs ont exploré les propriétés anti-inflammatoires de ce composé. Il peut moduler les voies inflammatoires, le rendant pertinent pour des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et d'autres troubles inflammatoires .
- L'acétate de méthyle 2-[6-(3,5-diméthylphényl)-4-méthyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl] a été étudié pour ses effets neuroprotecteurs. Des études suggèrent qu'il pourrait atténuer les dommages neuronaux, ce qui en fait un candidat pour les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .
- Des recherches préliminaires indiquent que ce composé pourrait présenter des propriétés antivirales. Les investigations se sont concentrées sur sa capacité à inhiber la réplication et l'entrée virales. Il pourrait être un composé de tête potentiel pour le développement de médicaments antiviraux .
- Compte tenu de sa structure complexe, les chercheurs ont également exploré de nouvelles méthodes synthétiques pour la préparation de l'acétate de méthyle 2-[6-(3,5-diméthylphényl)-4-méthyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]. Le développement de voies de synthèse efficaces et évolutives est crucial pour une exploration et une application plus poussées .
Activité anticancéreuse
Propriétés antimicrobiennes
Effets anti-inflammatoires
Potentiel neuroprotecteur
Activité antivirale
Développement de la méthodologie synthétique
Propriétés
IUPAC Name |
methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-7-12(2)9-13(8-11)22-5-6-23-15-16(20-18(22)23)21(3)19(27)24(17(15)26)10-14(25)28-4/h7-9H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWZILMQPDBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2535955.png)


![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)
![spiro[3H-1,3-benzoxazine-2,1'-cyclopentane]-4-one](/img/structure/B2535960.png)
![3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B2535961.png)
![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)


